molecular formula C18H10BrF2N3S B2371098 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-14-6

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile

Cat. No. B2371098
CAS RN: 477297-14-6
M. Wt: 418.26
InChI Key: GVXOJZHPBCUYJC-XFXZXTDPSA-N
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Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib was initially developed by Bayer Pharmaceuticals and is currently marketed under the brand name Nexavar.

Scientific Research Applications

Synthesis and Structural Analysis

  • The reduction of similar acrylonitrile derivatives, such as (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, with lithium aluminum hydride has been studied, leading to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. These studies include X-ray diffraction analysis confirming the structures of these derivatives (Frolov et al., 2005).

Photoluminescence Characteristics

  • Novel derivatives similar to (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile have been synthesized and their photoluminescence characteristics explored. These compounds have shown green fluorescence in the solid state and emissions in solution under UV irradiation, along with good thermal stability (Xu et al., 2012).

Nonlinear Optical Limiting

  • Thiophene dyes similar in structure to the compound have been designed for optoelectronic devices. These compounds demonstrate nonlinear absorption and optical limiting behavior under laser excitation, making them suitable for protecting human eyes and optical sensors (Anandan et al., 2018).

Synthesis and Photophysical Properties

  • The synthesis and investigation of photophysical properties of novel biphenyl derivatives, including compounds similar to (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile, have been reported. These studies focus on UV-Vis absorption and photoluminescence spectra of these compounds (Li et al., 2010).

Synthesis and Structure Analysis

  • Research on bromination of similar acrylonitriles and subsequent structural analysis via NMR spectroscopy and X-ray diffraction has been conducted. This research contributes to understanding the structural dynamics of these types of compounds (Pakholka et al., 2021).

Antifungal Agents

  • Thiazoline and thiophene derivatives linked to indole moieties, which are structurally related to the compound , have been synthesized and evaluated as potent antifungal agents. This showcases the potential biomedical applications of these compounds (Gomha & Abdel‐Aziz, 2012).

Optical Properties Design

  • Research has been conducted on new fluorescent thiazoles based on 3-aryl-2-(thiazol-2-yl)acrylonitrile cores, similar to the subject compound. These studies involve designing optical properties and evaluating their emission in different environments (Eltyshev et al., 2021).

properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-difluoroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrF2N3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-16-5-4-14(20)7-15(16)21/h1-7,9-10,23H/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXOJZHPBCUYJC-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrF2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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